molecular formula C14H18N4S B1275306 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 65924-80-3

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275306
CAS No.: 65924-80-3
M. Wt: 274.39 g/mol
InChI Key: RZOKXMHGUALLKN-UHFFFAOYSA-N
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Description

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperidine moiety allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(morpholin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-5-(azepan-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, a phenyl group, and a piperidine moiety. This combination allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOKXMHGUALLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407342
Record name 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65924-80-3
Record name 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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